molecular formula C12H15NO2 B2876008 Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate CAS No. 1030848-28-2

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B2876008
CAS No.: 1030848-28-2
M. Wt: 205.257
InChI Key: HKMRKPHMLGNMKW-UHFFFAOYSA-N
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Description

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and organic synthesis

Scientific Research Applications

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound has been labeled with the GHS07 pictogram. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or sulfonated quinoline derivatives.

Comparison with Similar Compounds

    8-Methyl-1,2,3,4-tetrahydroquinoline: Shares a similar core structure but lacks the carboxylate ester group.

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure with the carboxylate group at a different position.

    1,2,3,4-Tetrahydroquinoline: The parent compound without any substituents.

Uniqueness: Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to the presence of both the methyl and carboxylate ester groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)9-4-3-7-13-11(8)9/h5-6,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMRKPHMLGNMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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